1-Benzyl-3-(2-methoxyphenyl)urea
Description
1-Benzyl-3-(2-methoxyphenyl)urea is a urea derivative characterized by a benzyl group attached to one nitrogen atom and a 2-methoxyphenyl group to the other. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol. The compound has been studied for its crystallographic properties, as evidenced by single-crystal X-ray diffraction analyses using the SHELX software suite . The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physical properties and reactivity compared to analogs with substituents at other positions.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-benzyl-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,16,17,18) |
InChI Key |
KVQQHIMOMAWUDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Urea derivatives are widely explored in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural versatility. Below is a detailed comparison of 1-Benzyl-3-(2-methoxyphenyl)urea with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
- 1-Benzyl-3-(4-methoxybenzyl)urea (BMU) Substituent: Methoxy group at the para position of the benzyl ring. BMU was synthesized as part of natural product-inspired research on soluble epoxide hydrolase inhibitors . Molecular Weight: 270.31 g/mol (C₁₆H₁₈N₂O₂).
1-Benzyl-3-(4-fluorophenyl)urea
1-Benzyl-3-(2-trifluoromethylphenyl)urea
Physicochemical Properties
Key Research Findings
- Crystallographic Studies :
- Thermal Stability: Ureas with electron-withdrawing groups (e.g., NO₂ in 1-Benzyl-3-(4-nitrophenyl)urea) exhibit higher melting points due to stronger intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
